molecular formula C13H19N3O B11731964 N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B11731964
M. Wt: 233.31 g/mol
InChI Key: AEIAHYAQQLQWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a furan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the condensation of furan-2-carboxaldehyde with 3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted furan and pyrazole derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.

    N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Features a furan ring and a hydrazide group.

    5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Contains a furan ring and an oxadiazole ring.

Uniqueness

N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-1-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C13H19N3O/c1-10(2)8-16-9-13(11(3)15-16)14-7-12-5-4-6-17-12/h4-6,9-10,14H,7-8H2,1-3H3

InChI Key

AEIAHYAQQLQWCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CO2)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.